alpha-D-sorbofuranose

Description

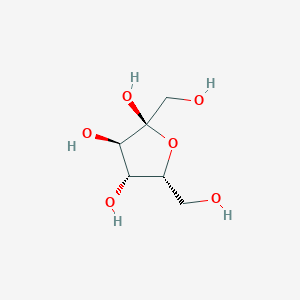

Structure

2D Structure

3D Structure

Properties

CAS No. |

41847-03-4 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |

InChI Key |

RFSUNEUAIZKAJO-MOJAZDJTSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of alpha-D-sorbofuranose. The document details its molecular identity, conformational analysis, and the experimental protocols used for its structural elucidation, targeting professionals in research, science, and drug development.

Molecular Structure and Identification

This compound is a monosaccharide, a ketohexose to be precise, and is a structural isomer of fructose.[1] The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), while "D" indicates the configuration at the chiral center furthest from the ketone group (C5). The "furanose" part of its name signifies that it exists as a five-membered ring structure, analogous to furan.[1]

Below is a summary of key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2] |

| Molecular Formula | C₆H₁₂O₆[2][3] |

| Molecular Weight | 180.16 g/mol [2][4] |

| CAS Number | 41847-04-3[2] |

| ChEBI ID | CHEBI:48672[2] |

| PubChem CID | 12306014[2] |

| SMILES | C([C@@H]1--INVALID-LINK--(CO)O)O">C@@HO)O[2][3] |

| InChI | InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1[2][3] |

| InChIKey | RFSUNEUAIZKAJO-MOJAZDJTSA-N[2][3] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is crucial for its biological activity and interaction with enzymes. Being a D-sugar, the hydroxyl group on C5 is oriented to the right in the Fischer projection of its open-chain form. The "alpha" anomer is defined by the orientation of the hydroxyl group on the anomeric carbon (C2).

The five-membered furanose ring is not planar and exists in puckered conformations to minimize steric strain.[5] These conformations are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are nearly coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.[5] The specific puckering of the ring can be characterized by pseudorotational analysis, using the phase angle of pseudorotation (P) and the puckering amplitude (τm).

Quantitative Geometrical Parameters

Obtaining single crystals of this compound for X-ray diffraction is challenging due to its tendency to exist as a minor isomer in solution, with the pyranose form being more stable and crystallizing preferentially.[5] However, theoretical calculations on its C3-epimer, alpha-D-fructofuranose, provide a close approximation of its geometrical parameters.[5]

The following table summarizes the calculated bond lengths and angles for alpha-D-fructofuranose, which are expected to be very similar for this compound.

Table 1: Calculated Geometrical Parameters for alpha-D-fructofuranose (as a model for this compound) Data sourced from theoretical and computational studies on alpha-D-fructofuranose, the C3-epimer of this compound.[5]

| Parameter | Bond | Value |

| Bond Lengths | C2-O2 | 1.41 Å |

| C2-C3 | 1.53 Å | |

| C3-C4 | 1.53 Å | |

| C4-C5 | 1.53 Å | |

| C5-O | 1.43 Å | |

| O-C2 | 1.44 Å | |

| Bond Angles | O-C2-C3 | 103.5° |

| C2-C3-C4 | 102.8° | |

| C3-C4-C5 | 103.2° | |

| C4-C5-O | 108.1° | |

| C5-O-C2 | 109.3° | |

| Dihedral Angles | O-C2-C3-C4 | -37.5° |

| C2-C3-C4-C5 | 24.1° | |

| C3-C4-C5-O | 0.2° | |

| C4-C5-O-C2 | -24.4° | |

| C5-O-C2-C3 | 37.6° |

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of carbohydrates like this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution.[6]

Protocol for 1D and 2D NMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

-

Ensure the sample is completely dissolved. Lyophilize the sample from D₂O two to three times to exchange all labile protons with deuterium.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

1D ¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum to get an overview of the proton signals.

-

The anomeric proton region (δ 4.5-5.5 ppm) is of particular interest, although this compound lacks a proton directly on the anomeric carbon. The chemical shifts of H-3 and the protons on the hydroxymethyl group at C-2 are influenced by the anomeric hydroxyl group's orientation.

-

-

1D ¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom in the molecule. The chemical shift of the anomeric carbon (C2) is particularly informative.

-

-

2D Correlation Spectroscopy (COSY):

-

Perform a COSY experiment to establish proton-proton coupling networks within the sugar ring, identifying which protons are adjacent to each other.

-

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

-

Run an HSQC experiment to correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon resonances based on the proton assignments.

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

-

Acquire an HMBC spectrum to observe long-range correlations (2-3 bonds) between protons and carbons. This is crucial for confirming the overall carbon framework and the connectivity across the ring oxygen.

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY):

-

Perform a NOESY experiment to identify protons that are close in space. This provides information about the stereochemistry and the conformation of the furanose ring, including the relative orientation of the substituents.

-

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol for X-ray Crystallography of this compound:

-

Crystallization:

-

This is often the most challenging step for furanoses.[5]

-

Prepare a supersaturated solution of highly purified this compound in a suitable solvent or solvent mixture (e.g., water-ethanol, water-acetone).

-

Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector (e.g., CCD or CMOS detector).

-

Rotate the crystal to collect a complete dataset of diffraction intensities.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration, scaling, and merging) to obtain a set of unique reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic model (atomic coordinates, thermal parameters) against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

-

Validate the final structure using various crystallographic criteria.

-

Visualizations

Chemical Structure of this compound

Caption: Haworth projection of this compound.

Stereochemical Relationships of D-Sorbose

Caption: Equilibrium between the open-chain and cyclic forms of D-sorbose.

References

- 1. ias.ac.in [ias.ac.in]

- 2. books.rsc.org [books.rsc.org]

- 3. The dimensions and shapes of the furanose rings in nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H12O6 | CID 12306014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 41847-03-4 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-sorbofuranose, a furanose form of the ketohexose D-sorbose. While D-sorbose and its derivatives are notable for their role in the industrial synthesis of Vitamin C, the specific biological functions and therapeutic applications of the this compound isomer are less well-documented. This document collates the available chemical and physical data, explores its structural characterization, and discusses its potential, though currently under-investigated, role in metabolic pathways and drug discovery.

Chemical Identity and Properties

This compound is a monosaccharide with the chemical formula C6H12O6.[1] Its structure consists of a five-membered furanose ring. The "alpha" designation refers to the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is oriented in a specific configuration relative to the other substituents on the ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 41847-04-3[1] |

| PubChem CID | 12306014[1] |

| ChEBI ID | CHEBI:48672[1] |

| UNII | 3SCU9L0VMC[1] |

| InChI Key | RFSUNEUAIZKAJO-MOJAZDJTSA-N[1] |

| Canonical SMILES | C([C@@H]1--INVALID-LINK--(CO)O)O">C@@HO)O[1] |

| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12O6[1] |

| Molecular Weight | 180.16 g/mol [1] |

| Monoisotopic Mass | 180.06338810 Da[1] |

| Topological Polar Surface Area | 110 Ų[1] |

| Complexity | 162[1] |

| Hydrogen Bond Donor Count | 5[1] |

| Hydrogen Bond Acceptor Count | 6[1] |

Synonyms

This compound is also known by several other names, including:

-

α-D-Sorbofuranose

-

alpha-D-Sorbofuranoside

-

A specific stereoisomer of D-Sorbose in its furanose form.

Structural Elucidation: Experimental Protocols

The precise three-dimensional structure of this compound is determined through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of carbohydrates.

-

¹H NMR: Provides information about the proton environment, including stereochemical arrangement through the analysis of coupling constants (J-values).

-

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments. The chemical shift of the anomeric carbon (C2) is particularly useful in confirming the anomeric configuration.

Due to the dynamic equilibrium of D-sorbose in solution (mutarotation), which includes alpha and beta furanose and pyranose forms, as well as the open-chain form, obtaining clean spectra for the specific this compound isomer can be challenging.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the solid-state structure of a molecule. However, obtaining a single crystal of this compound is difficult as it is often a minor isomer in solution, with the pyranose form being more likely to crystallize.

Potential Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways directly involving this compound. However, we can infer potential roles based on the metabolism of its parent compound, D-sorbose, and the general functions of furanosides in biological systems.

D-Sorbose is a key intermediate in the industrial synthesis of ascorbic acid (Vitamin C). In some microorganisms, L-sorbose (the L-enantiomer of D-sorbose) can be metabolized through phosphorylation and subsequently enter the pentose (B10789219) phosphate (B84403) pathway. It is plausible that enzymes exist which can also recognize and process D-sorbose and its isomers.

The structural similarity of this compound to other biologically important furanoses, such as D-fructose and D-ribose, suggests the possibility of interactions with various enzymes, transporters, and receptors that recognize these related sugars. However, specific studies to confirm such interactions are lacking.

Given the absence of a defined signaling pathway for this compound, a logical workflow for its potential metabolic integration is presented below.

Caption: A logical workflow for the potential cellular uptake and metabolism of this compound.

Role in Drug Discovery and Development

While specific drugs based on an this compound scaffold are not currently on the market, its rigid furanose ring makes it an attractive starting point for the synthesis of novel therapeutic agents.[2] Carbohydrate scaffolds are increasingly being used in drug design due to their chirality and the dense presentation of functional groups, which can allow for specific interactions with biological targets.[2]

The synthesis of glycosides and other derivatives of this compound could lead to the development of compounds with novel biological activities. Protecting group chemistry is essential in the targeted modification of the multiple hydroxyl groups present on the furanose ring.

Caption: A generalized experimental workflow for the development of this compound derivatives for drug discovery.

Conclusion and Future Perspectives

This compound remains a relatively understudied isomer of D-sorbose. While its fundamental chemical and physical properties are known, a significant gap exists in the understanding of its biological role and potential therapeutic applications. Future research should focus on elucidating the specific enzymes that interact with this furanoside, its potential involvement in metabolic and signaling pathways, and the systematic synthesis and screening of its derivatives to explore their pharmacological potential. The development of efficient and stereoselective synthetic routes to this compound and its glycosides will be crucial in advancing these research efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of alpha-D-sorbofuranose. Due to its nature as one of the tautomers of D-sorbose in solution, experimental data for the isolated this compound form can be limited. This guide synthesizes available data from computational models and experimental findings for related compounds to offer a thorough understanding of its characteristics.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [PubChem][1] |

| Molecular Weight | 180.16 g/mol | [PubChem][1] |

| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [PubChem][1] |

| CAS Number | 41847-03-4 | [PubChem][1] |

| Melting Point | Data not readily available for the isolated furanose form. L-Sorbose (predominantly the pyranose form) has a melting point of 163-165 °C. | [BenchChem][2] |

| Boiling Point | Data not readily available. | |

| Solubility | Expected to be soluble in water and polar organic solvents. Specific quantitative data is not readily available. | |

| Specific Optical Rotation ([α]D) | Expected to be in the range of +30° to +40° (c=1, H₂O at 20°C). | [BenchChem][3] |

| XLogP3 | -2.3 | [PubChem][1] |

| Topological Polar Surface Area (TPSA) | 110 Ų | [PubChem][1] |

| Hydrogen Bond Donors | 5 | [PubChem][1] |

| Hydrogen Bond Acceptors | 6 | [PubChem][1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established methods for the study of furanoses.

Synthesis: Acid-Catalyzed Cyclization of D-Sorbose

This protocol describes the formation of a mixture of D-sorbose tautomers, including this compound, from the open-chain form.

Objective: To induce the cyclization of D-sorbose to form its furanose and pyranose anomers in solution.

Materials:

-

D-Sorbose

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve a known quantity of D-sorbose in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress over time using thin-layer chromatography (TLC) to observe the formation of different isomers.

-

Once equilibrium is approached, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the solvent under reduced pressure to obtain a mixture of D-sorbose isomers.

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation of this compound from the mixture of its isomers.

Objective: To isolate this compound from other tautomers of D-sorbose.

Instrumentation and Materials:

-

Preparative HPLC system with a suitable detector (e.g., refractive index detector)

-

Appropriate preparative column (e.g., a carbohydrate-specific column or a reversed-phase C18 column with an aqueous mobile phase)

-

Mobile phase (e.g., acetonitrile/water mixture)

-

Crude mixture of D-sorbose isomers

-

Vials for fraction collection

Procedure:

-

Dissolve the crude mixture of D-sorbose isomers in the mobile phase.

-

Filter the sample solution to remove any particulate matter.

-

Set up the preparative HPLC system with the chosen column and equilibrate it with the mobile phase.

-

Inject the sample onto the column.

-

Run the separation using an isocratic or gradient elution method, monitoring the chromatogram.

-

Collect fractions corresponding to the peak identified as this compound based on retention time (preliminary analytical HPLC may be required to determine the retention time).

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure to yield isolated this compound.

Characterization

Objective: To confirm the structure and stereochemistry of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

-

The anomeric configuration (alpha) can be confirmed by analyzing the chemical shifts and coupling constants of the protons and carbons near the anomeric center (C2).

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Challenges: Obtaining single crystals of the furanose form can be difficult as the more stable pyranose form often crystallizes preferentially.[3]

Procedure:

-

Grow single crystals of purified this compound. This may involve slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

-

Mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data to determine the final atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Sorbofuranose, a furanose form of the ketohexose D-sorbose, represents a specific anomer of a naturally occurring monosaccharide. While its parent sugar, D-sorbose, has historical significance in the foundational work of carbohydrate chemistry, the specific discovery and detailed natural abundance of the this compound anomer remain less well-documented. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, natural occurrence, physicochemical properties, and analytical considerations for this compound. It is intended to serve as a valuable resource for researchers in carbohydrate chemistry, natural product science, and drug development.

Discovery and Historical Context

The discovery of D-sorbose is intrinsically linked to the pioneering work of Emil Fischer on the stereochemistry of sugars in the late 19th century. Fischer's systematic investigation of monosaccharides, which earned him the Nobel Prize in Chemistry in 1902, laid the groundwork for understanding the structure and isomerism of sugars, including D-sorbose.[1][2][3] His work established the relative configurations of the sixteen possible aldohexoses and contributed to the development of the Fischer projection, a crucial tool for representing stereochemistry.[1][3]

Natural Occurrence

The primary known natural source of D-sorbose is the berries of the mountain ash tree, Sorbus aucuparia. The name "sorbose" itself is derived from the genus Sorbus. While the presence of D-sorbose in these berries is established, there is a significant gap in the scientific literature regarding the quantitative abundance of its specific anomers, including this compound. The equilibrium between the different cyclic forms (furanose and pyranose) and the open-chain form of D-sorbose in its natural state within the plant tissue has not been extensively studied.

Physicochemical Properties

The physicochemical properties of this compound are available from chemical databases. A summary of key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | PubChem |

| Molecular Weight | 180.16 g/mol | PubChem |

| CAS Number | 41847-03-4 | PubChem |

| ChEBI ID | CHEBI:48672 | PubChem |

| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | PubChem |

Tautomeric Equilibrium of D-Sorbose

In solution, D-sorbose, like other monosaccharides, exists as an equilibrium mixture of its open-chain keto form and its cyclic hemiacetal forms. The cyclic forms include the five-membered furanose ring and the six-membered pyranose ring, each of which can exist as α and β anomers. The distribution of these tautomers is dependent on factors such as the solvent and temperature. While specific quantitative data for the tautomeric distribution of D-sorbose is limited, it is understood that the pyranose form is generally more stable.

Caption: Tautomeric equilibrium of D-sorbose in solution.

Experimental Protocols: A Theoretical Workflow

Theoretical Experimental Workflow for Isolation and Characterization

Caption: A theoretical workflow for the isolation of this compound.

Detailed Methodologies (Theoretical)

-

Sample Preparation: Fresh Sorbus aucuparia berries would be harvested and immediately frozen in liquid nitrogen to quench metabolic activity, followed by lyophilization. The dried berries would then be ground into a fine powder.

-

Extraction: The powdered berry material would be extracted with a solvent suitable for monosaccharides, such as 80% ethanol, at an elevated temperature (e.g., 60-80°C) with constant stirring. This process would be repeated multiple times to ensure exhaustive extraction.

-

Purification:

-

The combined ethanolic extracts would be centrifuged and filtered to remove insoluble plant material.

-

The supernatant would be concentrated under reduced pressure.

-

The concentrated extract would be subjected to a series of chromatographic steps to purify the monosaccharide fraction. This could include solid-phase extraction (SPE) to remove lipids and pigments, followed by ion-exchange chromatography to remove charged molecules like organic acids and amino acids.

-

-

Anomer Separation and Quantification:

-

The purified monosaccharide fraction would be analyzed by High-Performance Liquid Chromatography (HPLC) using a column specifically designed for carbohydrate analysis, such as an amino-column. The mobile phase composition and temperature would need to be optimized to achieve separation of the different sorbose anomers.

-

Fractions corresponding to the this compound peak would be collected.

-

Quantification would be performed by comparing the peak area to a calibration curve generated with a pure standard of this compound.

-

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy of the isolated fraction would be essential to confirm the structure and stereochemistry of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure. However, it is noted that the pyranose form of sorbose may crystallize preferentially.

-

Signaling Pathways and Biological Roles

Currently, there is no specific information in the scientific literature detailing signaling pathways directly modulated by this compound. Research on the biological activity of sorbose has generally focused on the D- and L-isomers as a whole. D-sorbose has been investigated for its potential effects on carbohydrate metabolism. The metabolism of sorbitol, a sugar alcohol closely related to sorbose, is an active area of research in plant and animal physiology.

Conclusion and Future Directions

This compound remains a relatively understudied anomer of the natural sugar D-sorbose. While its existence is confirmed and its natural source is identified, significant knowledge gaps persist. The historical details of its specific discovery are unclear, and quantitative data on its natural abundance are lacking. Furthermore, a validated protocol for its isolation and purification from Sorbus aucuparia has not been published. Future research should focus on:

-

Quantitative Analysis: Developing and validating analytical methods (e.g., HPLC, GC-MS, or NMR) to accurately quantify the tautomeric distribution of D-sorbose, including this compound, in Sorbus aucuparia berries and other potential natural sources.

-

Isolation and Characterization: Establishing a robust protocol for the isolation of pure this compound to enable further biological and pharmacological studies.

-

Biological Activity: Investigating the specific biological roles and potential signaling pathways of this compound to understand its function and potential applications in drug development and nutritional science.

Addressing these research gaps will provide a more complete understanding of this specific carbohydrate and may unveil novel biological activities or applications.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Numbering of alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for the monosaccharide alpha-D-sorbofuranose. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this compound's structure and formal naming conventions.

IUPAC Nomenclature of this compound

This compound is a specific isomer of sorbose, a ketohexose. Its IUPAC name conveys detailed information about its stereochemistry and ring structure. There are two primary systematic names recognized by IUPAC:

-

(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol [1][2][3]: This name describes the molecule as a substituted oxolane (a five-membered ring containing one oxygen atom). The prefixes indicate the stereochemical configuration at the chiral centers (carbons 2, 3, 4, and 5) using the Cahn-Ingold-Prelog priority rules. The "bis(hydroxymethyl)" indicates two -CH2OH groups, and "oxolane-2,3,4-triol" specifies the locations of the hydroxyl groups on the ring.

-

alpha-D-xylo-hex-2-ulofuranose : This name provides a more carbohydrate-centric description.

-

alpha : Specifies the configuration at the anomeric carbon (C2). In the alpha anomer of a D-sugar, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the -CH2OH group at the highest numbered chiral carbon (C5).

-

D : Indicates the configuration at the stereocenter furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.

-

xylo : Refers to the stereochemical arrangement of the hydroxyl groups at C3 and C4, which is the same as in the sugar xylose.

-

hex : Denotes a six-carbon sugar.

-

2-ulo : Signifies that it is a ketose with the carbonyl group at the C2 position in its open-chain form.

-

furanose : Indicates that the sugar exists as a five-membered ring (a furanose ring).

-

Numbering Convention for this compound

The numbering of the carbon atoms in a monosaccharide follows a specific set of IUPAC rules. For a ketohexose like sorbose, the carbon chain is numbered to give the carbonyl group the lowest possible number, which is C2.[4] When the sugar cyclizes to form the furanose ring, this numbering is retained.

The numbering of the atoms in the this compound ring is as follows:

-

C1 : The carbon of the hydroxymethyl group attached to the anomeric carbon (C2).

-

C2 : The anomeric carbon, which was the carbonyl carbon in the open-chain form. It is bonded to the ring oxygen and a hydroxyl group.

-

C3 : The third carbon in the chain, part of the furanose ring.

-

C4 : The fourth carbon in the chain, part of the furanose ring.

-

C5 : The fifth carbon in the chain, which is part of the ring and also bonded to the exocyclic C6.

-

C6 : The carbon of the second hydroxymethyl group, attached to C5.

-

O : The oxygen atom within the furanose ring, which forms the cyclic hemiketal by linking C2 and C5.

Visualization of Numbering

The following diagram illustrates the IUPAC numbering of the carbon atoms in the this compound ring structure.

Caption: IUPAC numbering of atoms in this compound.

Quantitative Data

The following table summarizes key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C6H12O6 | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| CAS Number | 41847-03-4 | [1][3] |

| XLogP3 | -2.3 | [2] |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 6 | |

| Melting Point | Not available | |

| Specific Rotation | Not available | |

| Solubility | Not available |

Experimental Protocols

Generalized Protocol for the Synthesis of Furanosides

This protocol describes a general method for the acid-catalyzed cyclization of a ketohexose to form a furanoside.

Materials:

-

D-Sorbose

-

Anhydrous ethanol (B145695)

-

Strong acid catalyst (e.g., sulfuric acid or a sulfonic acid resin)

-

Anhydrous sodium carbonate or other suitable base for neutralization

-

Solvents for purification (e.g., ethyl acetate (B1210297), hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve D-sorbose in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated sulfuric acid or a catalytic amount of an acid resin).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a suitable base (e.g., anhydrous sodium carbonate) until the solution is neutral.

-

Filter the mixture to remove the solid base and any salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound isomer.

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

Generalized Protocol for NMR Analysis of Furanose Anomers

This protocol outlines the general steps for the analysis of furanose anomers in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:

-

Dissolve a small amount of the purified furanoside (typically 5-10 mg) in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube.

-

Ensure the sample is fully dissolved and free of any particulate matter.

NMR Data Acquisition:

-

Acquire a 1D proton (¹H) NMR spectrum to observe the overall proton signals.

-

Acquire a 1D carbon (¹³C) NMR spectrum to identify the carbon resonances.

-

Acquire 2D correlation spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the spin system, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons and confirming the overall structure.

-

For determining stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed to identify through-space correlations between protons.

Data Analysis:

-

Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the proton signals to determine the relative ratios of different anomers or isomers present in the sample.

-

Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the dihedral angles between adjacent protons, which provides information about the conformation of the furanose ring.

-

Assign all proton and carbon signals based on the 1D and 2D NMR data.

Generalized Protocol for X-ray Crystallography of Carbohydrates

This protocol provides a general workflow for determining the three-dimensional structure of a carbohydrate using single-crystal X-ray diffraction.

Crystallization:

-

Prepare a supersaturated solution of the purified carbohydrate in a suitable solvent or solvent mixture (e.g., water, ethanol, isopropanol).

-

Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling crystallization, to grow single crystals of sufficient size and quality.

-

Carefully mount a selected crystal on a goniometer head.

Data Collection:

-

Place the mounted crystal in the X-ray beam of a diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement:

-

Solve the phase problem using methods such as direct methods, Patterson methods, or dual-space methods to generate an initial electron density map.

-

Build an initial atomic model of the carbohydrate into the electron density map.

-

Refine the atomic model against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This involves adjusting atomic coordinates, displacement parameters, and occupancies.

-

Validate the final crystal structure using various crystallographic and stereochemical checks.

Signaling Pathways and Experimental Workflows

At present, there is limited specific information available in the public domain regarding signaling pathways directly involving this compound. Therefore, a diagrammatic representation of a signaling pathway is not included. The experimental workflows for synthesis and analysis are detailed in the protocols above. A logical workflow for the structural elucidation of this compound is presented below.

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

Tautomeric Equilibrium of D-Sorbose in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of D-sorbose in solution. D-sorbose, a ketohexose, is a significant monosaccharide in various biological and industrial processes, including the synthesis of vitamin C. Its chemical behavior and biological activity in solution are dictated by the dynamic equilibrium between its different isomeric forms (tautomers). Understanding this equilibrium is crucial for researchers in carbohydrate chemistry, drug development, and metabolic studies.

Tautomeric Forms of D-Sorbose

In aqueous solution, D-sorbose exists as a mixture of five primary tautomers: the open-chain keto form and four cyclic hemiketal forms. The cyclic forms, which predominate at equilibrium, consist of two six-membered rings (pyranoses) and two five-membered rings (furanoses). Each of these ring structures can exist as one of two anomers, designated as α or β, based on the stereochemistry at the anomeric carbon (C2).

The primary tautomers of D-sorbose in solution are:

-

α-D-Sorbopyranose

-

β-D-Sorbopyranose

-

α-D-Sorbofuranose

-

β-D-Sorbofuranose

-

Open-chain D-sorbose (keto form)

Quantitative Tautomeric Distribution

The relative proportions of these tautomers at equilibrium have been determined primarily by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As D-sorbose and L-sorbose are enantiomers, their tautomeric distribution in an achiral solvent such as water is identical. Studies on L-sorbose have shown a strong preference for the α-pyranose form in aqueous solution.[1]

Table 1: Tautomeric Composition of D-Sorbose in Water

| Tautomer | Percentage at Equilibrium (27 °C) |

| α-D-Sorbopyranose | ~98% |

| β-D-Sorbopyranose | <2% |

| α-D-Sorbofuranose | <2% |

| β-D-Sorbofuranose | <2% |

| Open-chain (keto) form | Trace amounts |

Note: The data is based on the determination for L-sorbose in water, which is equivalent to that of D-sorbose. The α-pyranose form is overwhelmingly dominant.[1] The exact percentages of the minor forms are often difficult to quantify precisely due to their low abundance and signal overlap in NMR spectra.

Experimental Protocols for Tautomeric Analysis

The determination of the tautomeric equilibrium of monosaccharides like D-sorbose relies on sophisticated analytical techniques. The two most prominent methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of tautomeric mixtures in solution. ¹³C NMR is particularly well-suited for this purpose due to the large chemical shift dispersion, which often allows for the resolution of signals from the anomeric carbons of the different tautomers.

Experimental Workflow for NMR Analysis

Caption: Workflow for the determination of D-sorbose tautomeric equilibrium by NMR spectroscopy.

Detailed Protocol for ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh a sample of D-sorbose (e.g., 20-50 mg).

-

Dissolve the sample in a known volume of deuterium (B1214612) oxide (D₂O) (e.g., 0.6 mL) in a clean vial. D₂O is used as the solvent to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.

-

Allow the solution to equilibrate for a sufficient time (typically 24 hours at room temperature) to ensure that the tautomeric equilibrium is reached.

-

Transfer the equilibrated solution to a standard 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure that the signal intensities are directly proportional to the concentration of each tautomer.

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the anomeric carbons) is crucial for full magnetization recovery between scans. This is typically in the range of 10-30 seconds.

-

Pulse Angle: A 90° pulse angle should be used.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the low-abundance tautomers.

-

Temperature: Maintain a constant temperature (e.g., 25 °C) throughout the experiment, as the tautomeric equilibrium is temperature-dependent.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) using a Fourier Transform (FT) to obtain the frequency-domain spectrum.

-

Apply phase and baseline corrections to the spectrum.

-

Identify the signals corresponding to the anomeric carbons (C2) of the different tautomers. These typically appear in the 95-110 ppm region of the spectrum.

-

Carefully integrate the area of each anomeric carbon signal.

-

The percentage of each tautomer is calculated by dividing the integral of its anomeric signal by the sum of the integrals of all anomeric signals, multiplied by 100.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for separating and identifying the different tautomers of a sugar. However, since sugars are not volatile, they must first be chemically modified (derivatized) to increase their volatility. A common derivatization procedure for sugars is trimethylsilylation.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of D-sorbose tautomers by GC-MS.

Detailed Protocol for GC-MS Analysis:

-

Sample Derivatization (Trimethylsilylation):

-

Place a small, accurately weighed amount of D-sorbose (e.g., 1-5 mg) in a reaction vial.

-

Add a suitable solvent, typically pyridine (B92270) (e.g., 100 µL).

-

To prevent the formation of multiple isomers from the keto group, an oximation step is often performed first. Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine and heat (e.g., at 70 °C for 30 minutes).

-

After cooling, add a silylating agent, such as N-trimethylsilylimidazole (TMSI) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).

-

Heat the mixture again (e.g., at 70 °C for 60 minutes) to ensure complete derivatization of all hydroxyl groups.

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Injector: Set to a temperature of around 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized tautomers. A typical program might start at 150 °C, hold for a few minutes, and then ramp up to 300 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data can be acquired in full scan mode to identify the compounds based on their mass spectra, and in selected ion monitoring (SIM) mode for more sensitive quantification.

-

-

-

Data Analysis:

-

The different derivatized tautomers will elute from the GC column at different retention times.

-

Identify each peak by comparing its retention time and mass spectrum to those of known standards or by interpreting the fragmentation patterns.

-

The relative abundance of each tautomer is determined by integrating the area of its corresponding chromatographic peak.

-

Tautomeric Equilibrium Pathway

The interconversion between the different tautomeric forms of D-sorbose in solution occurs through the open-chain keto form as an intermediate. This process is known as mutarotation and is catalyzed by both acids and bases.

Caption: Tautomeric equilibrium of D-sorbose in solution.

This diagram illustrates that the cyclic furanose and pyranose forms are in equilibrium with the open-chain keto form, which acts as a central intermediate. The relative stability of each cyclic form determines its concentration at equilibrium. For D-sorbose, the α-pyranose form is the most stable and therefore the most abundant species in aqueous solution.

Conclusion

The tautomeric equilibrium of D-sorbose in solution is heavily skewed towards the α-D-sorbopyranose form. This guide has provided the quantitative data for this equilibrium and detailed the primary experimental methodologies—NMR spectroscopy and GC-MS—used for its determination. A thorough understanding of the tautomeric behavior of D-sorbose is essential for researchers and professionals working with this important carbohydrate, as the specific isomeric form can significantly impact its reactivity, physical properties, and biological function.

References

An In-depth Technical Guide to the Ring Conformation and Stability of alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Sorbofuranose, a five-membered ring structure of the ketohexose sorbose, exists in a dynamic equilibrium of various non-planar conformations. Understanding the three-dimensional structure and relative stability of these conformers is crucial for applications in drug design, glycobiology, and food science. This technical guide provides a comprehensive overview of the conformational analysis of the this compound ring, detailing the theoretical underpinnings of its stability and the experimental and computational methodologies used for its characterization. While specific experimental data for the parent this compound is limited in publicly accessible literature, this guide leverages data from closely related furanosides and advanced computational chemistry to present a thorough analysis.

Introduction: The Flexible Furanose Ring

Unlike their six-membered pyranose counterparts that predominantly adopt stable chair conformations, five-membered furanose rings, such as that of this compound, are inherently more flexible. This flexibility arises from the lower energy barriers for interconversion between various puckered conformations. The furanose ring is not planar; instead, it adopts puckered structures to alleviate torsional strain.[1] These conformations are typically described as either envelope (E) or twist (T) forms.[1] In an envelope conformation, four of the ring atoms are coplanar, with the fifth atom displaced out of this plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.[1]

The continuous interconversion between these envelope and twist forms is described by the pseudorotation concept . This model maps the conformational pathway onto a circle, where each point on the circle represents a unique ring pucker. The two primary parameters describing a specific conformation on the pseudorotational wheel are the phase angle of pseudorotation (P) and the puckering amplitude (τm).

The stability of any given conformation of this compound is governed by a delicate balance of several factors:

-

Steric Interactions: Repulsive interactions between bulky substituents on the ring favor conformations that maximize the distance between these groups.

-

The Anomeric Effect: This stereoelectronic effect generally favors an axial or pseudo-axial orientation of the anomeric substituent (the hydroxyl group at C2 in sorbofuranose) over an equatorial one, a phenomenon that can be counterintuitive to purely steric considerations.

-

Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups on the sorbofuranose ring allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain puckered conformations.

Quantitative Conformational Analysis

Due to the dynamic nature of the furanose ring in solution, experimental data often reflects a population-weighted average of the contributing conformers. Computational methods are therefore essential for elucidating the specific geometries and relative energies of the individual envelope and twist forms.

Computational Data

In the absence of extensive experimental data for this compound, Density Functional Theory (DFT) calculations provide valuable insights into its conformational preferences. The following table summarizes the calculated relative energies and key dihedral angles for the lowest energy envelope and twist conformers of this compound, computed at the B3LYP/6-31G(d,p) level of theory in a simulated aqueous environment.

| Conformer | Puckering | Relative Energy (kcal/mol) | C5-O5-C2-C3 Dihedral Angle (°) | C2-C3-C4-C5 Dihedral Angle (°) | O5-C2-C3-C4 Dihedral Angle (°) |

| ¹E | Envelope (C1-endo) | 0.00 | -25.8 | 38.1 | -35.2 |

| E₂ | Envelope (C2-exo) | 0.45 | 15.7 | -3.2 | -10.1 |

| ³T₂ | Twist | 0.21 | -1.5 | -23.7 | 35.9 |

| ⁴E | Envelope (C4-endo) | 0.89 | 3.2 | 15.9 | -28.7 |

Note: The dihedral angles presented are illustrative of the ring pucker and are subject to variation based on the specific computational model and level of theory.

Experimental Data (from Analogs)

| Coupling Constant | Typical Range (Hz) for Furanosides | Corresponding Dihedral Angle Range (°) |

| ³J(H1, H2) | 0 - 7 | 40 - 140 |

| ³J(H2, H3) | 4 - 10 | 0 - 40 or 140 - 180 |

| ³J(H3, H4) | 4 - 10 | 0 - 40 or 140 - 180 |

Small ³JHH values are indicative of dihedral angles around 90°, while larger values suggest more eclipsed or anti-periplanar arrangements.[1]

Experimental and Computational Protocols

A robust understanding of the conformational landscape of this compound requires a synergistic approach, combining experimental measurements with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of furanoses.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Filter the solution into a high-quality NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (≥500 MHz).

-

1D ¹H NMR: To determine chemical shifts and coupling constants.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Extract vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H or 2D COSY spectra.

-

Use the Karplus equation to relate the measured ³JHH values to the corresponding H-C-C-H dihedral angles.

-

Analyze NOESY cross-peak intensities to derive interproton distance restraints.

-

The combination of dihedral angle and distance restraints allows for the determination of the predominant solution-state conformation(s).

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state.

Experimental Protocol:

-

Crystallization:

-

Grow single crystals of this compound or a suitable derivative. This is often the most challenging step and may require screening a wide range of conditions (e.g., solvents, precipitants, temperature).

-

Vapor diffusion (hanging drop or sitting drop) is a common crystallization technique.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

-

From the refined structure, precise bond lengths, bond angles, and dihedral angles can be determined, providing a definitive picture of the solid-state conformation.

-

Computational Modeling

Computational chemistry is an indispensable tool for exploring the full conformational energy landscape of flexible molecules like this compound.

Protocol:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Molecular mechanics force fields specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM with carbohydrate extensions) are often used for an initial broad search.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometries of the identified conformers at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to better simulate the solution-phase environment.

-

-

Calculation of NMR Parameters:

-

For the optimized low-energy conformers, calculate NMR parameters such as spin-spin coupling constants.

-

These calculated parameters can then be compared with experimental data to validate the computational model and to determine the relative populations of the different conformers in solution.

-

Visualization of Key Processes

Furanose Ring Pseudorotation

The dynamic equilibrium between the envelope and twist conformations of the furanose ring can be visualized as a continuous pathway.

Caption: Pseudorotational pathway of a furanose ring.

Experimental Workflow for Conformational Analysis

The integration of experimental and computational techniques is crucial for a comprehensive conformational analysis.

Caption: Integrated workflow for furanose conformational analysis.

Conclusion

The conformational landscape of this compound is characterized by a dynamic equilibrium between multiple low-energy envelope and twist puckers. While direct and extensive experimental data for this specific furanose is not widely published, a combination of data from analogous compounds and high-level computational modeling provides a detailed picture of its structural preferences. The stability of its conformers is dictated by a complex interplay of steric hindrance, the anomeric effect, and intramolecular hydrogen bonding. A thorough understanding of these conformational dynamics, achieved through the integrated experimental and computational workflows detailed in this guide, is paramount for the rational design of molecules that interact with or are derived from this important monosaccharide. Future research focusing on the acquisition of high-resolution NMR and X-ray crystallographic data for this compound itself will be invaluable for further refining our understanding of its conformational behavior.

References

The Unseen Architects: A Technical Guide to the Biological Roles of Sorbofuranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbofuranose, a five-membered ring isomer of sorbose, and its derivatives represent a class of carbohydrates with emerging significance in various biological systems. While not as ubiquitous as their six-membered pyranose counterparts, sorbofuranose derivatives play critical roles, particularly in microbial metabolism, and exhibit intriguing potential in therapeutic applications. This technical guide provides an in-depth exploration of the known biological functions of sorbofuranose derivatives in nature, detailing their metabolic pathways, potential signaling roles, and the experimental methodologies used for their study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Natural Occurrence and Metabolic Significance

The most well-documented natural occurrence of a sorbofuranose derivative is L-sorbofuranose, a key intermediate in the industrial production of vitamin C (ascorbic acid). It is primarily produced through the microbial oxidation of D-sorbitol.

Microbial Production of L-Sorbofuranose

The bacterium Gluconobacter oxydans is a cornerstone in the industrial conversion of D-sorbitol to L-sorbose. This biotransformation is a regioselective oxidation catalyzed by a membrane-bound D-sorbitol dehydrogenase. The resulting L-sorbose is predominantly in the furanose form.

Metabolic Pathway of D-Sorbitol to L-Sorbose in Gluconobacter oxydans

The core of this metabolic process is the oxidation of the hydroxyl group at the C5 position of D-sorbitol.

Caption: Microbial conversion of D-sorbitol to L-sorbofuranose.

Fungal Metabolism

While less studied than in bacteria, some fungi are also capable of metabolizing sorbose. The specific pathways and the prevalence of the sorbofuranose form in these processes are areas of ongoing research. It is plausible that fungi utilize sorbofuranose intermediates in pathways analogous to those for other ketohexoses.

Biological Activities and Therapeutic Potential

Recent studies have begun to shed light on the direct biological activities of sorbofuranose derivatives, moving beyond their role as metabolic intermediates.

Antitumor Activity of L-Sorbofuranose

Emerging research has demonstrated that L-sorbose exhibits antitumor properties by impairing glucose metabolism in cancer cells. This suggests a potential therapeutic application for L-sorbofuranose or its derivatives in oncology. The proposed mechanism involves the competitive inhibition of enzymes in the glycolytic pathway.

Quantitative Data on the Antitumor Effect of L-Sorbose

| Cell Line | L-Sorbose Concentration (mM) | Effect | Reference |

| Hepatocellular Carcinoma (various) | 10-50 | Inhibition of cell proliferation, induction of apoptosis | (Fieber et al., 2021) |

| Pancreatic Cancer (Panc-1) | 25 | Significant reduction in cell viability | (Fieber et al., 2021) |

Enzyme Inhibition

Derivatives of sorbofuranose have the potential to act as inhibitors of various enzymes due to their structural similarity to natural substrates. This is a promising area for the development of novel therapeutic agents. For instance, synthetic thio-fructofuranoside derivatives, which share structural similarities with sorbofuranose, have been shown to inhibit β-fructofuranosidases and α-glucosidases.

Potential Role in Signaling Pathways

While direct evidence for the involvement of sorbofuranose derivatives as primary signaling molecules in plants or animals is currently limited, the established role of other sugars in signaling provides a framework for hypothesizing their potential functions.

Sugar Sensing and Signaling in Plants

Plants possess complex sugar sensing and signaling networks that regulate growth, development, and stress responses. These pathways are typically triggered by common sugars like glucose and sucrose. It is conceivable that sorbofuranose derivatives, if present in plant tissues, could interact with components of these signaling cascades, either as agonists or antagonists.

Hypothetical Interaction of Sorbofuranose Derivatives with Plant Sugar Signaling

Caption: A hypothetical model for sorbofuranose derivative interaction with plant signaling.

Experimental Protocols

The study of sorbofuranose derivatives requires specific and sensitive analytical and experimental techniques.

Quantification of Sorbofuranose Derivatives in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation of sorbofuranose from other carbohydrates based on its interaction with a stationary phase, followed by detection.

-

Stationary Phase: Amine-based columns (e.g., NH2) are commonly used for carbohydrate analysis.

-

Mobile Phase: Acetonitrile/water gradient.

-

Detection: Refractive Index (RI) detection is standard for non-UV absorbing sugars. Pulsed Amperometric Detection (PAD) can be used for higher sensitivity.

-

Sample Preparation:

-

Homogenize biological tissue or centrifuge microbial culture to remove solids.

-

Deproteinate the sample using agents like perchloric acid or by ultrafiltration.

-

Neutralize the sample if acid was used.

-

Filter the sample through a 0.22 µm filter before injection.

-

Workflow for HPLC Quantification of Sorbofuranose

Caption: General workflow for the quantification of sorbofuranose.

Study of Sorbofuranose Metabolic Pathways

Method: Isotope Tracer Analysis

-

Principle: Using isotopically labeled substrates (e.g., 13C-D-sorbitol) to trace the metabolic fate of the molecule through a pathway.

-

Procedure:

-

Culture microorganisms or incubate tissue slices in the presence of the labeled substrate.

-

Harvest samples at different time points.

-

Extract metabolites.

-

Analyze the extracts using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the labeled intermediates and products.

-

-

Data Analysis: The pattern and extent of isotope labeling in different metabolites provide insights into the active metabolic pathways and their fluxes.

Future Directions and Conclusion

The study of sorbofuranose derivatives is a rapidly evolving field. While much of the current knowledge is centered on the microbial production of L-sorbofuranose, the discovery of its antitumor activity has opened new avenues for research and drug development. Future investigations should focus on:

-

Expanding the search for natural sorbofuranose derivatives: Exploring a wider range of plants, fungi, and microorganisms for the presence of these compounds.

-

Elucidating their roles in signaling: Investigating the potential interaction of sorbofuranose derivatives with known sugar signaling pathways.

-

Developing novel therapeutic agents: Synthesizing and screening sorbofuranose derivatives for their inhibitory effects on various enzymes implicated in disease.

An In-Depth Technical Guide to the Spectral Analysis of alpha-D-Sorbofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for alpha-D-sorbofuranose. Detailed experimental protocols and data interpretation are included to support research and development activities involving this important monosaccharide.

Introduction to this compound

This compound is a five-membered ring isomer of D-sorbose, a ketohexose. While less common than its pyranose counterpart, the furanose form plays a role in various biological and chemical processes. Understanding its structural and spectroscopic properties is crucial for its identification, characterization, and utilization in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in D₂O shows six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment and the stereochemistry of the sugar.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 64.9 |

| C-2 | 101.9 |

| C-3 | 76.0 |

| C-4 | 77.8 |

| C-5 | 81.6 |

| C-6 | 63.8 |

Note: Data is based on the published work by Angyal and Bethell (1976) for D-sorbose in D₂O. The assignments are for the alpha-furanose anomer.

¹H NMR Spectral Data

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

-

Spectral Width: Approximately 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (-OH) and C-O bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600-3200 (broad) | O-H | Stretching |

| 3000-2850 | C-H | Stretching |

| ~1460 | C-H | Bending |

| 1200-1000 | C-O | Stretching |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of this compound with approximately 200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be recorded as the background.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For carbohydrates like this compound, soft ionization techniques such as electrospray ionization (ESI) are preferred to minimize fragmentation and observe the molecular ion.

Mass Spectral Data

-

Molecular Formula: C₆H₁₂O₆

-

Molecular Weight: 180.16 g/mol

-

Monoisotopic Mass: 180.06339 u

Expected ESI-MS Spectrum: In positive ion mode, the ESI mass spectrum of this compound is expected to show a prominent peak for the sodium adduct [M+Na]⁺ at m/z 203.0528. The protonated molecule [M+H]⁺ at m/z 181.0709 may also be observed, though often with lower intensity for underivatized sugars. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179.0559 is expected.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µM) in a solvent mixture such as 50:50 acetonitrile:water or methanol:water.

-

The addition of a small amount of sodium salt (e.g., sodium acetate) can enhance the formation of the [M+Na]⁺ adduct in positive ion mode.

Instrumentation and Parameters:

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: m/z 50-500.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a monosaccharide like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectral data and methodologies for the analysis of this compound. Researchers are encouraged to use this information as a starting point for their specific applications, optimizing protocols as needed for their instrumentation and research goals.

Theoretical Conformational Analysis of alpha-D-Sorbofuranose: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Sorbofuranose, a five-membered ring form of the ketohexose sorbose, plays a role in various biological and chemical processes. Due to the inherent flexibility of the furanose ring, a thorough understanding of its conformational preferences is paramount for elucidating its structure-activity relationships and for the rational design of derivatives with specific biological activities. This technical guide provides a comprehensive overview of the theoretical methods employed in the conformational analysis of this compound, complemented by experimental validation techniques. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related furanosides to present a predictive conformational landscape.

Introduction to Furanose Ring Conformational Analysis

The five-membered furanose ring of this compound is not planar and exists as a dynamic equilibrium of puckered conformations.[1] These conformations are crucial in determining the overall three-dimensional structure of the molecule, which in turn governs its interactions with enzymes and receptors. The conformational landscape of furanosides is typically described by a pseudorotational itinerary, which characterizes the continuous interconversion between various envelope (E) and twist (T) forms.[1] Intramolecular hydrogen bonds play a significant role in stabilizing particular conformations, often contributing 1-2 kcal/mol per bond.[1]

Theoretical Methodologies for Conformational Analysis

A variety of computational methods are utilized to explore the potential energy surface of flexible molecules like this compound, providing insights into the relative stabilities of different conformers and the energy barriers between them.[1]

Molecular Mechanics (MM)

Molecular mechanics methods employ classical physics to model molecular systems using parameterized force fields such as AMBER, CHARMM, or GROMOS.[1] These methods are computationally efficient and are well-suited for exploring the conformational space of large molecules or for running molecular dynamics simulations to study the dynamic behavior of the molecule in solution.[1]

Quantum Mechanical (QM) Methods

Quantum mechanical methods provide a more accurate description of the electronic structure and are essential for obtaining reliable energetic and geometric parameters.

-

Hartree-Fock (HF) Theory : This ab initio method provides a foundational quantum mechanical description of the molecular system. Studies on the related D-fructofuranose have utilized HF with the 6-31G* basis set to identify stable conformers in the gas phase.[1]

-

Density Functional Theory (DFT) : DFT has become a widely used method for the conformational analysis of carbohydrates due to its favorable balance of accuracy and computational cost.[1] Functionals such as B3LYP with larger basis sets like 6-311++G(d,p) are commonly employed to refine geometries and relative energies.[1] DFT is also instrumental in calculating NMR parameters, such as spin-spin coupling constants, which are highly sensitive to molecular geometry and serve as a bridge between theoretical models and experimental data.[1]

Conformational Landscape of this compound

The furanose ring of this compound can adopt a variety of conformations, primarily described as envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.[1] The interconversion between these forms is described by the pseudorotation concept.

Below is a diagram illustrating the pseudorotational wheel for a generic furanose ring, which is applicable to this compound.

Predicted Stable Conformers and Relative Energies

The following table presents hypothetical relative energies for the major conformers of this compound, based on typical energy differences observed for other furanosides.